

# Application Notes and Protocols for Metal-Free Reductive Amination with Phenylsilane

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## Compound of Interest

Compound Name: Phenylsilane

Cat. No.: B129415

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## Introduction

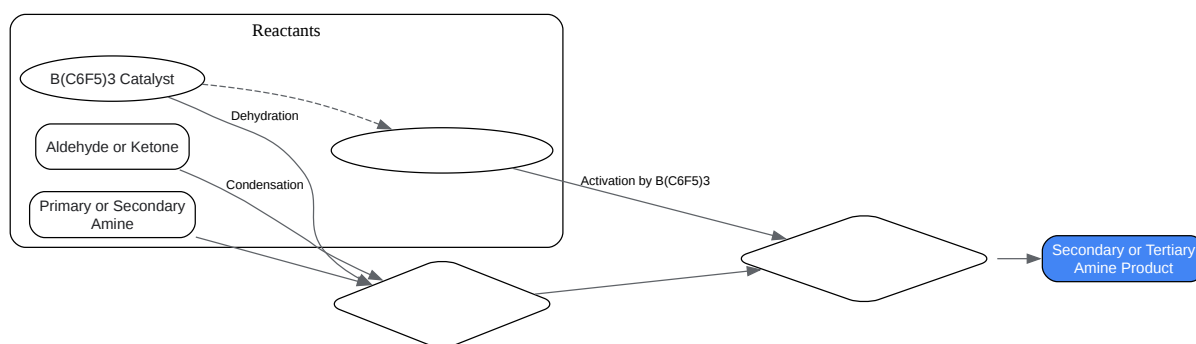
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a powerful method for the synthesis of secondary and tertiary amines. Traditional methods often rely on metal hydrides or catalytic hydrogenation, which can present challenges in terms of functional group tolerance, safety, and removal of metal residues from active pharmaceutical ingredients (APIs). This application note details a robust, metal-free protocol for the direct reductive amination of aldehydes and ketones utilizing **phenylsilane** as a stoichiometric reductant. This organocatalytic approach offers mild reaction conditions, high functional group tolerance, and operational simplicity, making it an attractive alternative for the synthesis of complex amine-containing molecules.

The methodology described herein focuses on the use of a highly effective organocatalyst, tris(pentafluorophenyl)borane,  $B(C_6F_5)_3$ , which acts as a potent Lewis acid to activate the silane for hydride transfer. This process proceeds through the in situ formation of an iminium ion from the condensation of a carbonyl compound and an amine, which is then efficiently reduced by the activated **phenylsilane**.

## Reaction Principle and Workflow

The metal-free reductive amination proceeds in a one-pot fashion. The reaction is initiated by the condensation of an aldehyde or ketone with a primary or secondary amine to form a

hemiaminal intermediate. In the presence of the Lewis acid catalyst,  $B(C_6F_5)_3$ , this intermediate readily dehydrates to form an electrophilic iminium ion. The catalyst also activates the **phenylsilane**, increasing its hydricity and facilitating the transfer of a hydride to the iminium ion, yielding the desired amine product. The process is tolerant to a variety of functional groups and can be performed under ambient conditions without the need for rigorously anhydrous solvents.<sup>[1][2][3]</sup>



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Caption: General workflow of the  $B(C_6F_5)_3$ -catalyzed reductive amination.

## Quantitative Data Summary

The following table summarizes the results for the  $B(C_6F_5)_3$ -catalyzed reductive amination of various aldehydes and ketones with different amines. The data is compiled from representative examples in the literature and demonstrates the broad applicability of this metal-free protocol. While the original study extensively utilized dimethyl**phenylsilane** ( $Me_2PhSiH$ ), **phenylsilane** is a suitable and often more reactive alternative. The yields presented are indicative of the efficiency of the reaction under optimized conditions.<sup>[1][2][3]</sup>

Entry	Carbonyl Compound	Amine	Product	Time (h)	Temp (°C)	Yield (%)
1	Benzaldehyde	Aniline	N-Benzylaniline	1.5	100	>95
2	4-Methoxybenzaldehyde	Aniline	N-(4-Methoxybenzyl)aniline	1.5	100	>95
3	4-Chlorobenzaldehyde	Aniline	N-(4-Chlorobenzyl)aniline	1.5	100	>95
4	Acetophenone	Aniline	N-(1-Phenylethyl)aniline	1.5	100	94
5	Cyclohexanone	Aniline	N-Cyclohexylaniline	1.5	100	85
6	Benzaldehyde	4-Methoxyaniline	N-Benzyl-4-methoxyaniline	1.5	100	>95
7	Benzaldehyde	N-Methylaniline	N-Benzyl-N-methylaniline	1.5	100	91
8	4-Acetylbenzotrile	Aniline	N-(1-(4-Cyanophenyl)ethyl)aniline	1.5	100	88

9	Benzaldehyde	4-Nitroaniline	N-Benzyl-4-nitroaniline	1.5	100	65
10	Ethyl 4-acetylbenzoate	Aniline	Ethyl 4-(1-(phenylamino)ethyl)benzoate	1.5	100	>95

## Experimental Protocols

General Procedure for B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>-Catalyzed Reductive Amination:

Materials:

- Aldehyde or ketone (1.0 equiv)
- Amine (1.0 equiv)
- Tris(pentafluorophenyl)borane (B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>) (1-5 mol%)
- **Phenylsilane** (1.2 equiv)
- Solvent (e.g., 1,2-dichlorobenzene, toluene, or CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
- Inert atmosphere setup (optional, as the reaction is water-tolerant)[\[1\]](#)[\[2\]](#)[\[3\]](#)

Protocol:

- To a round-bottom flask equipped with a magnetic stir bar is added the aldehyde or ketone (1.0 equiv), the amine (1.0 equiv), and the solvent (to achieve a concentration of approximately 0.5 M).
- Tris(pentafluorophenyl)borane (B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>) (1-5 mol%) is then added to the stirred solution.

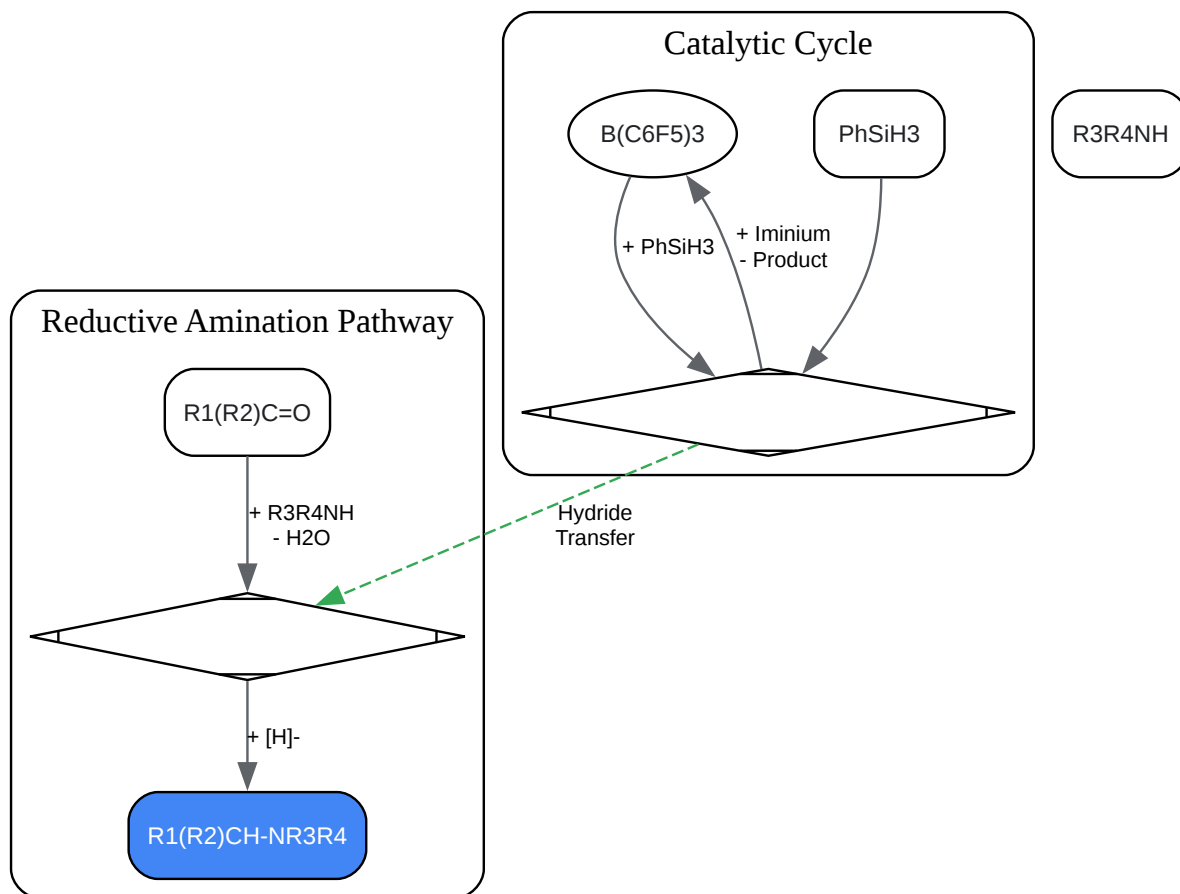
- **Phenylsilane** (1.2 equiv) is added to the reaction mixture.
- The reaction mixture is stirred at the desired temperature (typically room temperature to 100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired amine.

Note on Reagents and Conditions:

- The catalyst loading can be optimized and is typically in the range of 1-5 mol%.
- While the reaction is tolerant to adventitious water, the use of dry solvents is recommended for optimal results.<sup>[1][2][3]</sup>
- The reaction temperature can be adjusted depending on the reactivity of the substrates. For less reactive ketones or amines, heating may be required.

## Mechanism of Catalysis

The catalytic cycle is initiated by the activation of the hydrosilane by the Lewis acidic borane, B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>. This forms a frustrated Lewis pair (FLP) with the silane, leading to a highly electrophilic silicon center and a hydridic borohydride-like species. This activated silane complex is then capable of reducing the iminium ion, which is formed from the condensation of the carbonyl compound and the amine.



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Caption: Proposed catalytic cycle for the  $B(C_6F_5)_3$ -catalyzed reaction.

## Conclusion

The metal-free reductive amination of aldehydes and ketones using **phenylsilane** and a  $B(C_6F_5)_3$  catalyst is a highly efficient and practical method for the synthesis of a wide range of secondary and tertiary amines. Its operational simplicity, mild conditions, and tolerance of various functional groups make it a valuable tool in modern organic synthesis, particularly in the context of drug discovery and development where the avoidance of metal contaminants is crucial. This protocol provides a reliable and scalable alternative to traditional reductive amination methods.

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